
オキシフェンシクリン塩酸塩
概要
説明
科学的研究の応用
Pharmacological Profile
Chemical Structure and Properties
- Chemical Formula :
- Molecular Weight : Approximately 344.45 g/mol
- Mechanism of Action : Oxyphencyclimine functions by binding to muscarinic acetylcholine receptors, inhibiting vagally mediated reflexes, and reducing gastric acid secretion. It exhibits pronounced antispasmodic and antisecretory effects in the gastrointestinal tract .
Clinical Applications
-
Treatment of Peptic Ulcers
- Oxyphencyclimine is primarily indicated for the treatment of peptic ulcer disease. Its anticholinergic properties help alleviate symptoms by reducing gastric acid secretion and motility.
- Case Study : A therapeutic trial involving 80 patients with various types of ulcers (duodenal, gastric, jejunal) demonstrated significant symptomatic improvement with oxyphencyclimine compared to other anticholinergics like propantheline .
-
Management of Smooth Muscle Spasms
- The drug is effective in relieving smooth muscle spasms associated with gastrointestinal disorders, making it useful in conditions such as irritable bowel syndrome (IBS).
- Research Findings : Studies have shown that oxyphencyclimine can normalize motility when overactive and curb excessive secretion in the gastrointestinal tract .
-
Adjunct Therapy in Gastrointestinal Disorders
- Oxyphencyclimine can be used as an adjunct therapy for patients experiencing dyspepsia or other functional gastrointestinal disorders, providing symptomatic relief.
- Longitudinal Study : In a follow-up study of 25 patients treated for severe symptoms, 44% reported significant improvement after an average of 8 months on the medication .
Comparative Efficacy
A comparative analysis of oxyphencyclimine against other anticholinergic agents revealed its potency in inhibiting gastric secretion without causing common side effects like mydriasis or tachycardia, which are often seen with other medications .
Drug Name | Efficacy in Reducing Gastric Secretion | Common Side Effects |
---|---|---|
Oxyphencyclimine | High | Dry mouth, mild sedation |
Propantheline | Moderate | Mydriasis, tachycardia |
Flavoxate | Moderate | Dry mouth |
Side Effects and Considerations
The most frequently reported side effect of oxyphencyclimine is dry mouth, occurring in varying degrees among patients. In clinical trials, this side effect was noted to commence approximately one hour after administration and could last several hours . Other potential side effects include mild sedation and gastrointestinal disturbances.
作用機序
ネフォパムは、いくつかの機序を通じてその効果を発揮します。
モノアミン再取り込み阻害: ネフォパムは、セロトニン、ノルエピネフリン、ドーパミンの再取り込みを阻害し、シナプス間隙におけるこれらの物質のレベルを高めます.
グルタミン酸作動性伝達の調節: ナトリウムチャンネルとカルシウムチャンネルを調節することにより、グルタミン酸のシグナル伝達を抑制します.
抗過敏症作用: ネフォパムは、抗過敏症作用を有し、疼痛感受性を軽減するのに効果的です.
生化学分析
Biochemical Properties
Oxyphencyclimine hydrochloride interacts with muscarinic acetylcholine receptors . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system . The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .
Cellular Effects
Oxyphencyclimine hydrochloride exerts its effects on various types of cells by binding to the muscarinic acetylcholine receptor . This binding can lead to a reduction in the secretion of gastric acids in the stomach , which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Oxyphencyclimine hydrochloride involves its binding to the muscarinic acetylcholine receptor . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system . This binding interaction with biomolecules leads to changes in gene expression and cellular responses .
準備方法
合成経路と反応条件
ネフォパムは、さまざまな方法で合成することができます。一般的な方法の1つは、o-ベンゾイル安息香酸を主要な原料として使用するものです。 合成プロセスには、アセチル化、塩素化、アミノ化、還元、加水分解、環化、中和が含まれます . 別の方法では、ネフォパムアンプルをポリプロピレンシリンジ中の0.9%NaClで希釈することにより、2.5 mg / mLのネフォパム溶液を調製します .
工業生産方法
ネフォパムの工業生産は、通常、前述の方法を使用した大規模合成を行います。 このプロセスは、最終製品の高収率と高純度を確保するために最適化されています .
化学反応の分析
反応の種類
ネフォパムは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸素と過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、デスメチルネフォパムとさまざまなネフォパム類似体があります .
科学研究の応用
ネフォパムは、科学研究で幅広く応用されています。
類似化合物との比較
類似化合物
コデイン: オピオイド系鎮痛薬で、鎮痛効果は似ていますが、乱用の可能性と呼吸抑制のリスクが高い.
モルヒネ: 別のオピオイド系鎮痛薬で、効力は高いですが、副作用と依存のリスクも高い.
デスメチルネフォパム: ネフォパムの代謝産物で、鎮痛作用は似ています.
ネフォパムの独自性
ネフォパムは、非オピオイドであるため、副作用や乱用の可能性が低く、疼痛管理のためのより安全な選択肢となっています . また、モノアミン再取り込み阻害とグルタミン酸作動性調節を含む、独特の作用機序を持っています .
生物活性
Oxyphencyclimine hydrochloride is a synthetic anticholinergic agent primarily utilized for its antispasmodic and antisecretory effects on the gastrointestinal tract. This compound operates by binding to muscarinic acetylcholine receptors, leading to a variety of physiological responses, particularly in the context of gastrointestinal disorders.
Oxyphencyclimine acts as an antagonist to muscarinic acetylcholine receptors (mAChRs), specifically blocking M1, M2, and M3 receptor subtypes. This blockade results in:
- Inhibition of gastric acid secretion : By antagonizing the action of acetylcholine, oxyphencyclimine reduces gastric acid secretion, which is beneficial in treating peptic ulcers and other gastrointestinal conditions .
- Reduction of gastrointestinal motility : The drug decreases spasm and motility in the gastrointestinal tract, providing symptomatic relief from conditions like irritable bowel syndrome .
The following table summarizes the key muscarinic receptors affected by oxyphencyclimine:
Receptor Type | Location | Effect |
---|---|---|
M1 | CNS | Cognitive functions |
M2 | Heart | Decreased heart rate |
M3 | Gastrointestinal | Reduced motility and secretion |
Clinical Efficacy
Oxyphencyclimine has been evaluated in various clinical settings, particularly for peptic ulcer disease. A notable study conducted by Winkelstein (1959) demonstrated that oxyphencyclimine provided significant symptomatic improvement in patients with duodenal and gastric ulcers. The study reported:
- Symptomatic Improvement : 80% of patients experienced good symptomatic relief.
- Duration of Action : Oxyphencyclimine exhibited a prolonged duration of action compared to other anticholinergics like propantheline .
Case Study Insights
A clinical trial involving 25 patients with severe dyspeptic symptoms showed that:
- 44% reported good improvement.
- 40% had moderate improvement.
- Side effects included dry mouth, which was noted in 72% of cases but was generally manageable .
Pharmacological Properties
Oxyphencyclimine is characterized as a non-quaternized amine, which allows it to penetrate the blood-brain barrier more effectively than quaternized anticholinergics. This property may contribute to its efficacy in treating central nervous system-related symptoms associated with gastrointestinal disorders .
Research Findings
Recent studies have further elucidated the biological activity of oxyphencyclimine:
- Gastric Ulcer Models : In animal studies using Sprague-Dawley rats, oxyphencyclimine significantly reduced ulceration indices and increased pepsin activity, indicating its potential utility in managing gastric ulcers .
- Enantiomer Potency : Research comparing the (R)-(+)- and (S)-(-)-enantiomers revealed that the (R)-(+)-enantiomer was 29 times more potent than its counterpart in inhibiting cholinergic receptor binding .
特性
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYTPABEADAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-53-1 (Parent) | |
Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045909 | |
Record name | Oxyphencyclimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125-52-0 | |
Record name | Oxyphencyclimine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxyphencyclimine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPHENCYCLIMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWO1432WOU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。